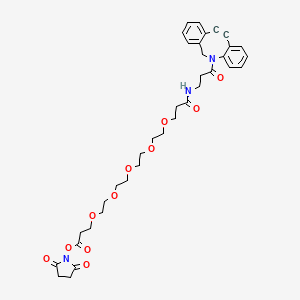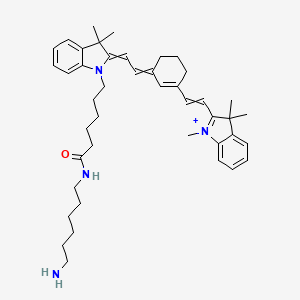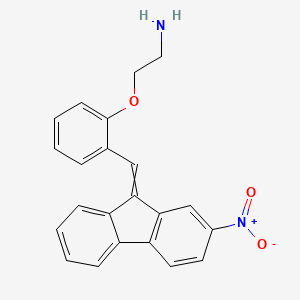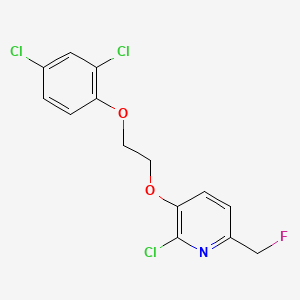
DBCO-NHCO-PEG5-NHS ester
Vue d'ensemble
Description
DBCO-NHCO-PEG5-NHS ester is a PEG derivative containing NHS ester that is able to react specifically and efficiently with primary amines such as the side chain of lysine residues or aminosilane-coated surfaces at neutral or slightly basic condition to form a covalent bond .
Synthesis Analysis
This compound is used in the synthesis of antibody-drug conjugates (ADCs). It contains a DBCO group that can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing Azide groups .Molecular Structure Analysis
The molecular formula of this compound is C36H43N3O11. The average mass is 693.740 Da and the monoisotopic mass is 693.289734 Da .Chemical Reactions Analysis
This compound is a click chemistry reagent. It contains a DBCO group that can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing Azide groups .Physical and Chemical Properties Analysis
The molecular weight of this compound is 693.8 g/mol. The elemental analysis shows that it contains C, 62.33; H, 6.25; N, 6.06; O, 25.37 .Applications De Recherche Scientifique
Bioconjugaison
DBCO-NHCO-PEG5-NHS ester: est largement utilisé dans les processus de bioconjugaison. Il facilite la liaison de diverses biomolécules les unes aux autres ou à des supports solides {svg_1}. Le groupe NHS ester réagit spécifiquement avec les amines primaires, formant des liaisons amides stables, ce qui est une réaction fondamentale dans la conjugaison des protéines, des peptides et des anticorps à des fins thérapeutiques et diagnostiques.
Systèmes d'administration de médicaments
Dans l'administration de médicaments, This compound est utilisé pour créer des médicaments pégylés. Le processus de pégylation améliore la solubilité et la stabilité des agents thérapeutiques et réduit leur immunogénicité et leur toxicité {svg_2}. Le groupe DBCO permet des réactions de chimie click ultérieures, permettant la délivrance ciblée du médicament vers des cellules ou des tissus spécifiques.
Fonctionnalisation de surface
Ce composé est également essentiel dans la fonctionnalisation de surface. Il peut modifier des surfaces comme les nanoparticules ou les microplaques pour introduire des groupes DBCO, qui peuvent ensuite être utilisés pour ancrer des molécules modifiées par des azotures {svg_3}. Cette application est cruciale dans le développement d'outils diagnostiques et de biosenseurs.
Lien PROTAC
This compound: sert de lien PROTAC (PROteolysis TArgeting Chimera). Les PROTAC sont des molécules conçues pour dégrader des protéines spécifiques dans les cellules. Le lien connecte un ligand pour la protéine cible avec un ligand pour une ligase ubiquitine E3, conduisant à l'ubiquitination de la protéine cible et à sa dégradation subséquente par le protéasome {svg_4}.
Chimie Click
La fraction DBCO est un groupe cyclooctyne qui participe à la cycloaddition azoture-alcyne promue par la contrainte (SPAAC) sans avoir besoin de catalyseur {svg_5}. Cette réaction de « chimie click » est hautement spécifique, rapide et fonctionne dans des conditions physiologiques, ce qui la rend idéale pour le marquage et le suivi des molécules dans les cellules vivantes ou in vivo.
Détection de biomarqueurs
Dans le domaine de la détection de biomarqueurs, This compound est utilisé pour attacher des étiquettes fluorescentes ou d'autres molécules de détection à des anticorps ou à d'autres protéines qui peuvent se lier à des biomarqueurs d'intérêt {svg_6}. Cela permet la détection sensible et spécifique des maladies à des stades précoces.
Mécanisme D'action
Target of Action
DBCO-NHCO-PEG5-NHS ester is a compound that primarily targets primary amines . These primary amines are often found in the side chains of lysine residues in proteins, peptides, or on aminosilane-coated surfaces .
Mode of Action
The compound interacts with its targets through a specific and efficient reaction. It forms a covalent bond with primary amines at a pH of 7-9 . This reaction is often used for the introduction of the DBCO moiety into proteins, peptides, or amino-modified oligonucleotides .
Biochemical Pathways
This compound is a key player in the synthesis of PROTACs and antibody-drug conjugates (ADCs) . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein. PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins . On the other hand, ADCs are comprised of an antibody to which an ADC cytotoxin is attached through an ADC linker .
Pharmacokinetics
The hydrophilic polyethylene glycol (peg) spacer arm in the compound imparts water solubility that is transferred to the labeled molecule, thus reducing aggregation of labeled molecules . This suggests that the compound’s water solubility may influence its absorption and distribution within the body.
Result of Action
The result of the compound’s action is the formation of a covalent bond with primary amines, leading to the introduction of the DBCO moiety into proteins, peptides, or amino-modified oligonucleotides . This enables the synthesis of PROTACs and ADCs, which can selectively degrade target proteins or deliver cytotoxins to target cells .
Action Environment
The compound reacts specifically and efficiently with primary amines at a pH of 7-9 . This suggests that the compound’s action, efficacy, and stability may be influenced by the pH of the environment. Additionally, the hydrophilic PEG spacer arm enhances the compound’s water solubility , which could also influence its action in aqueous environments.
Orientations Futures
Analyse Biochimique
Biochemical Properties
DBCO-NHCO-PEG5-NHS ester plays a significant role in biochemical reactions. It reacts specifically and efficiently with a primary amine, such as the side chain of lysine residues or aminosilane-coated surfaces, at pH 7-9 to form a covalent bond . This property allows this compound to interact with various enzymes, proteins, and other biomolecules, facilitating the formation of PROTACs and ADCs .
Cellular Effects
The effects of this compound on cells and cellular processes are primarily related to its role in the synthesis of PROTACs and ADCs . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins . ADCs, on the other hand, are comprised of an antibody to which an ADC cytotoxin is attached through an ADC linker . Both of these processes can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to form covalent bonds with primary amines . This reaction is facilitated by the DBCO group in the compound, which can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing Azide groups . This mechanism allows this compound to bind with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression.
Metabolic Pathways
Given its role in the synthesis of PROTACs and ADCs, it is likely that it interacts with enzymes or cofactors involved in protein degradation and antibody-drug conjugation .
Propriétés
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H43N3O11/c40-32(37-16-13-33(41)38-27-30-7-2-1-5-28(30)9-10-29-6-3-4-8-31(29)38)14-17-45-19-21-47-23-25-49-26-24-48-22-20-46-18-15-36(44)50-39-34(42)11-12-35(39)43/h1-8H,11-27H2,(H,37,40) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGKLBFTYZNBCQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCC(=O)NCCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H43N3O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
693.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(2Z,6S)-16-methoxy-6,11,11-trimethyl-5,8,13-triazatetracyclo[10.7.0.03,8.014,19]nonadeca-1(12),2,9,14(19),15,17-hexaene-4,7-dione](/img/structure/B606884.png)
![9H-Pyrrolo[1',2':2,3]isoindolo[4,5,6-cd]indol-9-one, 10-acetyl-2,6,6a,7,11a,11b-hexahydro-11-hydroxy-7,7-dimethyl-, (6aR,11aS,11bR)-](/img/structure/B606886.png)




![N-[4-(aminomethyl)-2,6-dimethylphenyl]-5-(2,5-dichlorophenyl)furan-2-carboxamide;hydrochloride](/img/structure/B606899.png)
